molecular formula C20H28O2 B195179 Ethynodiol CAS No. 1231-93-2

Ethynodiol

Cat. No. B195179
CAS RN: 1231-93-2
M. Wt: 300.4 g/mol
InChI Key: JYILPERKVHXLNF-QMNUTNMBSA-N
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Description

Etynodiol, also known as ethynodiol, is a steroidal progestin belonging to the 19-nortestosterone group. It is structurally related to norethisterone and lynestrenol, differing primarily in its C3 substituent. Etynodiol has a hydroxyl group at the C3 position, whereas norethisterone has a ketone and lynestrenol has no substituent at C3 . Etynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone .

Scientific Research Applications

Etynodiol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.

    Industry: Utilized in the production of pharmaceutical products.

Mechanism of Action

Etynodiol acts as a prodrug of norethisterone. Once administered, it is rapidly converted into norethisterone, which exerts its effects by binding to progesterone receptors. This binding inhibits the release of gonadotropins, preventing ovulation and altering the cervical mucus to inhibit sperm penetration .

Similar Compounds:

Uniqueness: Etynodiol’s unique feature is the hydroxyl group at the C3 position, which differentiates it from norethisterone and lynestrenol. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a valuable compound in hormonal therapies .

Safety and Hazards

Ethynodiol diacetate may cause serious side effects including blood clots, stroke, heart attack, liver problems, severe headache or migraine, or diabetes . It is advised not to smoke while taking this drug, especially for women over 35 years of age . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etynodiol involves multiple steps. One common method includes the conversion of norethisterone to etynodiol through a series of chemical reactions.

Industrial Production Methods: Industrial production of etynodiol often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Etynodiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYILPERKVHXLNF-QMNUTNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023025
Record name Ethynodiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Combination oral contraceptives act primarily by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations in the genital tract, including changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation) may also contribute to contraceptive effectiveness., Progesterone increases urinary sodium excretion at least in part by competition for renal mineralocorticoid receptors. In contrast, synthetic progestagens do not increase sodium excretion or even cause a slight sodium retention. /Investigators/ therefore compared the ability of progesterone and 12 progesterone like compounds to displace [3H]aldosterone from binding at cytoplasmic mineralocorticoid receptors in rat kidney. All synthetic progesteronelike steroids were less active than progesterone in competing with [3H]aldosterone for the receptor binding: progesterone 100%, 11 beta-OH progesterone 50%, 17 alpha OH-progesterone 24% and 16 alpha-methyl-progesterone 3%. Derivates of 17 alpha OH-progesterone (medrogestone 5%, dydrogestone 4%, medroxy progesterone-acetate 2% and chlormadinone-acetate 0.5%) were more potent than 19-nor-testosterone derivates: ethisterone 1%, norethisterone less than 1%, norethindrone less than 1%, norethyl-nodrel less than 1%, and ethynodiol-diacetate less than 1%. The decreased affinity of synthetic progestins for mineralocorticoid receptors explains in part the lack of natriuretic activity of these compounds.
Record name Ethynodiol
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CAS RN

1231-93-2
Record name Ethynodiol
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Record name Etynodiol [INN:BAN]
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Record name Etynodiol
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Record name Etynodiol
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Record name ETHYNODIOL
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Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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